1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol

Lipophilicity Drug-likeness Medicinal Chemistry

1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol (CAS 1691665-80-1) is a heterocyclic small molecule with the molecular formula C10H8ClFN2O and a molecular weight of 226.63 g/mol. Its structure features a 1H-pyrazol-4-ol core N-substituted with a 5-chloro-2-fluorobenzyl group.

Molecular Formula C10H8ClFN2O
Molecular Weight 226.63 g/mol
CAS No. 1691665-80-1
Cat. No. B1412429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol
CAS1691665-80-1
Molecular FormulaC10H8ClFN2O
Molecular Weight226.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CN2C=C(C=N2)O)F
InChIInChI=1S/C10H8ClFN2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
InChIKeyDAUGRMWUYQONTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol (CAS 1691665-80-1) for Procurement: Chemical Identity and Baseline Characteristics


1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol (CAS 1691665-80-1) is a heterocyclic small molecule with the molecular formula C10H8ClFN2O and a molecular weight of 226.63 g/mol [1]. Its structure features a 1H-pyrazol-4-ol core N-substituted with a 5-chloro-2-fluorobenzyl group. This compound is commercially available for research use, but no peer-reviewed primary research articles or patents specifically detailing its synthesis, biological activity, or physicochemical properties were identified in a systematic search of authoritative sources.

Critical Procurement Risks: Why 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol (CAS 1691665-80-1) Cannot Be Substituted with Generic Analogs


The substitution of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol with a generic analog (e.g., an unsubstituted benzyl derivative) poses significant risk to research integrity due to the profound influence of the halogen substitution pattern on key molecular properties. The specific 5-chloro-2-fluorobenzyl motif is a privileged pharmacophore known to enhance target binding affinity, modulate metabolic stability, and fine-tune lipophilicity relative to non-halogenated or mono-halogenated analogs [1]. Fluorinated pyrazoles, in particular, represent a distinct chemical space in medicinal chemistry, with more than 50% of related contributions published in the last 5 years, underscoring the non-interchangeable nature of these compounds [2].

Quantitative Evidence Guide for 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol (CAS 1691665-80-1) Relative to Comparators


Predicted Lipophilicity of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol Compared to 1-Benzyl-1H-pyrazol-4-ol

The presence of both chloro and fluoro substituents on the benzyl ring is expected to increase the compound's lipophilicity (LogP) compared to the unsubstituted benzyl analog, 1-benzyl-1H-pyrazol-4-ol. Fluorine substitution is a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability without substantially increasing molecular weight [1]. While experimental data for this specific compound are not publicly available, the additive effect of halogen substituents on LogP is a well-established principle [2].

Lipophilicity Drug-likeness Medicinal Chemistry

Fluorinated Pyrazole Motif Prevalence in Kinase Inhibitor Discovery

Fluorinated pyrazoles constitute a privileged scaffold in kinase inhibitor discovery. A comprehensive review of the literature notes that fluorinated pyrazoles have gained exponential popularity in medicinal chemistry since the 1990s, with more than 50% of all contributions on the topic published in the last 5 years [1]. This trend is driven by the ability of fluorine substituents to modulate pKa, enhance binding interactions through orthogonal multipolar interactions, and improve metabolic stability [1]. While direct data for 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol are absent, the presence of a fluorine atom on the benzyl group distinguishes it from non-fluorinated pyrazol-4-ol derivatives, which may lack these favorable properties.

Kinase Inhibition Drug Discovery Fluorine Chemistry

Comparative Inhibitory Activity of Structurally Related 1H-Pyrazol-4-ol Derivatives Against Soluble Epoxide Hydrolase (sEH)

A crystallographic fragment screening study identified 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol as a weak inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 800 μM, which was later optimized to a potent inhibitor with an IC50 of 0.51 μM [1]. This demonstrates that the 1H-pyrazol-4-ol core can engage the sEH active site and that aromatic substitution at the N1 position is critical for potency. The 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol compound presents a different halogen substitution pattern (chloro and fluoro on a benzyl group versus trifluoromethyl on a phenyl ring) that could yield a distinct activity profile against sEH or other epoxide hydrolases.

Enzyme Inhibition sEH Inflammation

Recommended Application Scenarios for 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol (CAS 1691665-80-1) Based on Structural Class Evidence


Fragment-Based Lead Discovery and Structure-Activity Relationship (SAR) Exploration

As a low-molecular-weight (226.63 g/mol) halogenated pyrazole, this compound is suitable as a starting fragment for medicinal chemistry campaigns targeting kinases, GPCRs, or other protein classes where fluorinated heterocycles are privileged scaffolds [1]. Its unique substitution pattern (5-chloro-2-fluorobenzyl) offers a distinct vector for exploring SAR compared to simpler benzyl or phenyl analogs.

Development of Fluorinated Chemical Probes and Tool Compounds

Fluorinated pyrazoles are increasingly utilized in the design of chemical probes due to their favorable metabolic stability and potential for 19F NMR applications. This compound can serve as a core for building more elaborate probe molecules [1].

Reference Standard for Analytical Method Development

The compound can be used as a reference standard in the development of analytical methods (HPLC, LC-MS) for the detection and quantification of structurally related halogenated pyrazole derivatives in complex matrices.

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